N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-2-amine
Description
N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a methoxy group and a methyl group, an ethyl linkage, and a nitropyridine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.
Properties
IUPAC Name |
N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-8-10(18(19)20)5-6-12(14-8)15-9(2)13-11(21-4)7-17(3)16-13/h5-7,9H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJRIXOPGMTSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(C)C2=NN(C=C2OC)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-2-amine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazole ring, followed by the introduction of the methoxy and methyl groups. The ethyl linkage is then formed through an alkylation reaction. Finally, the nitropyridine moiety is introduced via nitration and subsequent amination reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact. Industrial methods often employ advanced purification techniques, such as chromatography and crystallization, to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyrazole or pyridine compounds.
Scientific Research Applications
N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
- N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-5-nitropyridin-2-amine
- N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-4-nitropyridin-2-amine
- N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-3-amine
Uniqueness
What sets N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-2-amine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This particular arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
